molecular formula C9H7BrO4 B1429914 Methyl 3-bromo-5-formyl-4-hydroxybenzoate CAS No. 706820-79-3

Methyl 3-bromo-5-formyl-4-hydroxybenzoate

Cat. No. B1429914
Key on ui cas rn: 706820-79-3
M. Wt: 259.05 g/mol
InChI Key: XHKGRKFKESLQFV-UHFFFAOYSA-N
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Patent
US07479502B2

Procedure details

Proceeding as in Reference 9, but substituting methyl 3-formyl4-hydroxybenzoate (12.0 g, 66.6 mmol, 1 eq.) and N-bromosuccinimide (12.45 g, 69.9 mmol, 1.05 eq.) gave methyl 3-bromo-5-formyl-4-hydroxybenzoate (12.6 g) as a white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[OH:13])[C:6]([O:8][CH3:9])=[O:7])=[O:2].[Br:14]N1C(=O)CCC1=O>>[Br:14][C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([CH:1]=[O:2])[C:12]=1[OH:13])[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)OC)C=CC1O
Step Two
Name
Quantity
12.45 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=C(C1O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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